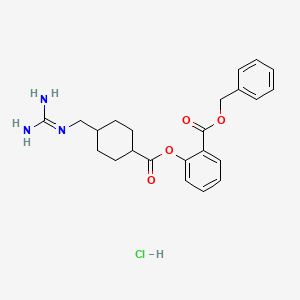

Benexate hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4.ClH/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2,(H4,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYYFCHDQJQKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80999968 | |

| Record name | Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78718-25-9 | |

| Record name | Benexate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENEXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN4YYK2C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Benexate Hydrochloride

Elucidation of Gastric Mucosal Protective Pathways

Benexate (B1220829) hydrochloride reinforces the gastric mucosal barrier through several distinct but interconnected pathways, collectively enhancing the stomach's ability to withstand its own corrosive environment. These cytoprotective effects involve the stimulation of endogenous protective factors and the improvement of the mucosal microenvironment. patsnap.compatsnap.com

A primary mechanism of benexate hydrochloride is its ability to enhance the synthesis of prostaglandins (B1171923) (PGs) within the gastric mucosa. patsnap.com Prostaglandins, specifically PGE2, are crucial lipid compounds that maintain the integrity of the stomach lining. patsnap.comresearchgate.net Studies on this compound betadex (BHB), a cyclodextrin (B1172386) complex of the compound, demonstrate a significant, dose-dependent increase in gastric PGE2 levels. researchgate.net In one study, BHB administered orally to rats not only counteracted the decrease in gastric PGs caused by NSAIDs like indomethacin (B1671933) but also increased gastric PGE2 levels on its own by 61% to 113% compared to controls. researchgate.net

This effect is thought to be a key component of its protective action against gastric lesions. researchgate.net Further research has indicated that benexate can directly stimulate PGE2 release from cultured gastric parietal-like cells, suggesting a direct cellular interaction. researchgate.net Since parietal cells are a primary source of gastric PGE2, this localized synthesis plays a vital role in both cytoprotection and the inhibition of acid secretion at its source. researchgate.net

Table 1: Effect of this compound Betadex (BHB) on Gastric Prostaglandin (B15479496) E2 (PGE2) Levels

| BHB Dose (mg/kg) | Increase in Gastric PGE2 (%) |

|---|---|

| 100 | 61 |

| 300 | - |

| 1000 | 113 |

The increased synthesis of prostaglandins directly influences the secretion of mucus and bicarbonate, which form the first line of defense for the gastric epithelium. patsnap.comnih.gov Gastric mucus is a viscous gel that physically coats the mucosal surface, while bicarbonate ions trapped within this layer neutralize hydrochloric acid, creating a near-neutral pH microenvironment at the cell surface. patsnap.comnih.gov

This compound enhances the production and secretion of both these crucial components. patsnap.com This action is largely mediated by the prostaglandins it helps to generate, as PGs are known stimulants of both mucus and bicarbonate output from surface epithelial cells. patsnap.comnih.gov Additionally, nitric oxide (NO), whose synthesis is also promoted by benexate, has been shown to stimulate mucus and bicarbonate secretion, further contributing to the strengthening of this protective barrier. researchgate.net

Adequate blood flow within the gastric mucosa is essential for maintaining its integrity, delivering oxygen and nutrients, and removing metabolic waste. patsnap.com this compound has been shown to improve this microcirculation. patsnap.comnih.gov This effect is mediated, at least in part, through the nitric oxide (NO) pathway. nih.govspandidos-publications.com

Studies using a rat model of gastric ulcers induced by acetic acid found that treatment with this compound betadex (BHB) led to a significant increase in the expression of endothelial nitric oxide synthase (eNOS). nih.govspandidos-publications.com eNOS is the enzyme responsible for producing NO in blood vessels, where it acts as a vasodilator. researchgate.net By activating eNOS, benexate increases NO levels, which in turn enhances local blood flow and angiogenesis (the formation of new blood vessels), both of which are critical for tissue repair and ulcer healing. researchgate.netnih.gov This improved blood supply ensures that the gastric tissue is well-oxygenated and supplied with the necessary components for regeneration. patsnap.com

Table 2: Effect of this compound Betadex (BHB) on Acetic Acid-Induced Gastric Ulcers in Rats

| Treatment Group | Reduction in Ulcer Area (%) vs. Control | Key Molecular Finding |

|---|---|---|

| BHB (100 mg/kg) | 7.8 | Significant increase in endothelial Nitric Oxide Synthase (eNOS) expression. nih.gov |

| BHB (300 mg/kg) | 10.7 | |

| BHB (1000 mg/kg) | 19.3 |

Modulation of Mucus and Bicarbonate Secretion Dynamics

Analysis of Gastric Acid Secretion and Proteolytic Enzyme Inhibition

In addition to bolstering mucosal defense, this compound also acts on aggressive factors within the gastric lumen, namely pepsin and, to a lesser extent, gastric acid. patsnap.com

This compound is known to inhibit the action of pepsin, a key digestive enzyme that breaks down proteins in the stomach. patsnap.com While beneficial for digestion, pepsin can also degrade the protein components of the gastric mucosa, contributing to the formation and exacerbation of ulcers. patsnap.comscbt.com By inhibiting pepsin's proteolytic activity, this compound reduces this enzymatic damage to the stomach lining, which complements its cytoprotective effects and creates a more favorable environment for healing. patsnap.comscbt.com

While not a potent direct inhibitor of acid production like proton pump inhibitors, this compound does exert an inhibitory effect on gastric acid secretion. patsnap.comncats.io This effect appears to be largely indirect. Parietal cells, the stomach's acid producers, are highly regulated by various signaling molecules. nih.gov

Mechanisms of Pepsin Activity Attenuation

Anti-inflammatory and Immunomodulatory Properties at the Molecular Level

This compound exhibits significant anti-inflammatory and immunomodulatory effects at the molecular level, primarily by influencing the expression and activity of key molecules involved in the inflammatory cascade. spandidos-publications.compatsnap.com

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are central to the inflammatory process. nih.govmdpi.com COX-1 is constitutively expressed and plays a role in maintaining physiological functions, while COX-2 is typically induced by inflammatory stimuli. nih.govmdpi.com

Studies on rat models with acetic acid-induced gastric ulcers have shown that this compound betadex (BHB) can modulate COX expression. nih.govresearchgate.net In these models, administration of BHB was found to decrease the expression of COX-2. nih.gov Specifically, research demonstrated that while gastric ulcer induction increased COX-2 levels, treatment with BHB led to a significant reduction in the expression of this pro-inflammatory enzyme. nih.gov This suggests that part of the protective effect of benexate is associated with the downregulation of COX-2 expression. nih.gov Even when co-administered with a nitric oxide inhibitor (L-NAME), which worsened mucosal damage, BHB still effectively decreased COX expression. nih.govresearchgate.net

Table 1: Effect of this compound Betadex (BHB) on COX-2 Expression in a Rat Gastric Ulcer Model

| Treatment Group | Relative COX-2 Expression Level (Normalized to Control) | Statistical Significance (vs. Ulcer Group) |

| Control (No Ulcer) | Baseline | N/A |

| Ulcer (Acetic Acid) | Increased | N/A |

| Ulcer + BHB | Significantly Decreased | P<0.05 |

This table is representative of findings reported in scientific literature where BHB administration significantly decreased elevated COX-2 levels in induced gastric ulcers. researchgate.netnih.gov

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.com It plays a crucial role in the pathogenesis of gastric ulcers by mediating inflammatory responses that can lead to tissue damage. spandidos-publications.comresearchgate.net

Research has demonstrated that this compound betadex (BHB) can downregulate the levels of TNF-α. spandidos-publications.com In studies involving rat models of acetic acid-induced gastric ulcers, BHB administration was shown to significantly decrease the expression of TNF-α in the gastric tissue. nih.govresearchgate.net This reduction in TNF-α levels points to the immunomodulatory capability of BHB, suggesting that its anti-ulcer effects are mediated in part by suppressing key pro-inflammatory cytokines. spandidos-publications.com The ability of BHB to lower TNF-α levels was observed even in the presence of a nitric oxide synthase inhibitor (L-NAME). nih.govspandidos-publications.com

Table 2: Effect of this compound Betadex (BHB) on TNF-α Expression in a Rat Gastric Ulcer Model

| Treatment Group | Relative TNF-α Expression Level (Normalized to Control) | Statistical Significance (vs. Ulcer Group) |

| Control (No Ulcer) | Baseline | N/A |

| Ulcer (Acetic Acid) | Increased | N/A |

| Ulcer + BHB | Significantly Decreased | P<0.05 |

This table illustrates the typical findings from studies where BHB treatment led to a significant reduction in TNF-α expression in ulcerated gastric tissue. nih.govspandidos-publications.comresearchgate.net

Investigation of Cyclooxygenase (COX) Isoform Expression and Activity

Role in Nitric Oxide Synthesis and Signaling

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including the maintenance of gastric mucosal integrity. spandidos-publications.comnih.gov this compound has been shown to modulate NO synthesis, which is a key component of its protective mechanism against gastric ulcers. nih.govresearchgate.net

Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes, which include endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). spandidos-publications.commdpi.com eNOS, in particular, is crucial for promoting ulcer healing through mechanisms like enhancing gastric blood flow and stimulating mucus secretion. spandidos-publications.com

Studies have revealed that this compound betadex (BHB) significantly increases the expression of eNOS in gastric ulcer models. nih.govresearchgate.net This activation of eNOS suggests that the therapeutic effects of BHB are linked to an increase in NO production within the gastric mucosa. spandidos-publications.com The upregulation of eNOS by BHB is considered a key factor in its ability to ameliorate gastric mucosal injury. spandidos-publications.comresearchgate.net This finding contrasts with other reports that suggested BHB might suppress NOS activity in vitro, highlighting that the in vivo effects may be specific to certain NOS isoforms like eNOS. spandidos-publications.com

Table 3: Effect of this compound Betadex (BHB) on eNOS Expression in a Rat Gastric Ulcer Model

| Treatment Group | Relative eNOS Expression Level (Normalized to Control) | Statistical Significance (vs. Ulcer Group) |

| Control (No Ulcer) | Baseline | N/A |

| Ulcer (Acetic Acid) | No Significant Change | N/A |

| Ulcer + BHB | Significantly Increased | P<0.05 |

This data table reflects research findings indicating that BHB administration leads to a significant upregulation of eNOS expression in gastric tissue during ulcer healing. nih.govspandidos-publications.comresearchgate.net

The nitric oxide generated via the eNOS pathway plays a multifaceted role in defending the gastric mucosa. spandidos-publications.com One of its primary functions is vasodilation, which improves blood flow to the gastric mucosa. spandidos-publications.com This enhanced microcirculation is vital for delivering oxygen and nutrients necessary for tissue repair and for removing harmful metabolic byproducts. patsnap.com

Preclinical Pharmacological Investigations of Benexate Hydrochloride

In Vitro Experimental Models for Mechanistic Studies

In vitro experiments have been crucial for dissecting the molecular and cellular mechanisms underlying the therapeutic effects of benexate (B1220829) hydrochloride. These studies often use cultured cells and biochemical assays to observe the direct actions of the compound.

Utilization of Gastric Epithelial Cell Lines for Cytoprotection Assays

Gastric epithelial cell lines, such as AGS cells, serve as a fundamental tool for assessing the cytoprotective capabilities of benexate hydrochloride. researchgate.net These cells can be exposed to damaging agents to simulate the injurious environment of the stomach. Studies have shown that this compound exhibits cytoprotective effects by stabilizing the cell membranes of the gastric mucosa, making them more resilient to damage from harmful substances. patsnap.com This stabilization is a key aspect of its ability to prevent further injury and support the repair of existing damage. patsnap.com

Biochemical Assays for Enzyme Inhibition and Signaling Pathway Analysis

Biochemical assays have revealed that this compound's mechanism is multifaceted. A significant aspect of its action is the modulation of prostaglandin (B15479496) and nitric oxide synthesis, both of which are critical for gastric mucosal defense. wikipedia.org

This compound has been shown to enhance the synthesis of prostaglandins (B1171923), such as PGE2, in the gastric mucosa. patsnap.comresearchgate.net Prostaglandins play a vital role in maintaining the integrity of the stomach lining by stimulating the secretion of mucus and bicarbonate. patsnap.com The compound has demonstrated an ability to reverse the decrease in gastric prostaglandins caused by NSAIDs like indomethacin (B1671933). researchgate.net

Furthermore, this compound influences nitric oxide synthase (NOS) activity. While it can inhibit neuronal NOS, it has also been shown to increase the expression of endothelial nitric oxide synthase (eNOS). researchgate.netsmolecule.com The activation of eNOS is associated with improved microcirculation in the gastric mucosa, ensuring an adequate supply of oxygen and nutrients essential for tissue repair. patsnap.comresearchgate.net The compound's interaction with the arginine substrate suggests a competitive inhibition mechanism for some NOS isoforms. smolecule.com Some research also points to the inhibition of pepsin, an enzyme that can degrade proteins in the stomach lining. patsnap.com

Gene and Protein Expression Profiling in Cultured Cells

Investigations into gene and protein expression have provided deeper insights into the anti-inflammatory properties of this compound. In cultured human gastric epithelial cells (AGS cells), compounds with gastroprotective effects have been shown to upregulate the expression of cyclooxygenase-2 (COX-2) mRNA and protein, which is involved in prostaglandin synthesis. researchgate.net In animal models, treatment with this compound has been linked to a decrease in the expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and changes in COX expression in gastric tissues. researchgate.netnih.gov Specifically, it has been observed to decrease COX expression when administered with a nitric oxide inhibitor, contributing to its protective effects. researchgate.netnih.gov Additionally, it has been shown to increase the expression of eNOS, which promotes healing. researchgate.netnih.gov

In Vivo Animal Models of Gastric Injury and Ulceration

Animal models are indispensable for evaluating the anti-ulcer efficacy of this compound in a complex physiological system, providing data on healing processes and macroscopic changes.

Establishment and Characterization of Experimental Gastric Ulcer Induction Models (e.g., Acetic Acid, Ethanol-HCl)

To mimic human gastric ulcers, researchers have employed various induction models in animals, primarily rats. These models are critical for studying both the prevention and healing of gastric lesions.

Acetic Acid-Induced Ulcers: This is a widely used model that creates chronic, well-defined ulcers by applying acetic acid to the outer surface of the stomach. researchgate.netplos.org It is particularly valuable for studying the healing process of chronic ulcers, which closely resembles the condition in humans. plos.org

Ethanol-HCl-Induced Gastric Lesions: The administration of a high concentration of ethanol, often combined with HCl, induces acute, severe hemorrhagic lesions in the gastric mucosa. mdpi.comproduccioncientificaluz.orgmedsci.org This model is effective for evaluating the cytoprotective and anti-inflammatory effects of a compound.

Indomethacin-Induced Ulcers: This model simulates the gastric damage caused by the use of nonsteroidal anti-inflammatory drugs (NSAIDs), which are a common cause of ulcers in humans. researchgate.netmdpi.com

Macroscopic and Histopathological Evaluation of Gastric Lesion Healing

The effectiveness of this compound in these animal models is assessed through both visual inspection and microscopic analysis of the stomach tissue.

Macroscopic evaluation involves measuring the size of the ulcerated area to determine the rate of healing. In studies using the acetic acid model in rats, oral administration of this compound has been shown to significantly accelerate the reduction of ulcer size. researchgate.netresearchgate.net

Histopathological examination provides a detailed view of the tissue-level changes during healing. nih.govwjgnet.com In benexate-treated animals, this analysis reveals enhanced regeneration of the gastric epithelium, reduced infiltration of inflammatory cells into the ulcerated area, and stimulation of new blood vessel formation (angiogenesis). wikipedia.orgresearchgate.net In models of acute injury, such as ethanol-induced lesions, benexate helps preserve the mucosal architecture and reduces submucosal edema and hemorrhage. produccioncientificaluz.org

The following interactive table presents data from a study on the effects of this compound betadex (BHB) on acetic acid-induced gastric ulcers in a rat model, showing the reduction in mucosal injury.

| Treatment Group | Reduction in Mucosal Injury (%) |

| BHB 100 mg/kg | 7.8 |

| BHB 300 mg/kg | 10.7 |

| BHB 1000 mg/kg | 19.3 |

| Data sourced from a study evaluating mucosal damage reduction compared to a control group. researchgate.net |

Quantitative Analysis of Ulcer Area and Mucosal Integrity Markers

Preclinical studies in animal models have demonstrated the efficacy of this compound in promoting the healing of gastric ulcers. In a rat model where gastric mucosal injury was induced by acetic acid, the administration of this compound betadex (BHB) was shown to significantly reduce the size of the ulcerated area. researchgate.netnih.gov The ulcer area was measured by planimetry following a 5-day oral treatment period. researchgate.netnih.gov A notable, statistically significant decrease in gastric ulcer size was observed in the group treated with a higher concentration of BHB compared to the control group. researchgate.netnih.gov

The protective effects of this compound are also linked to its ability to enhance the integrity of the gastric mucosa. patsnap.com Its mechanisms contribute to the healing and protection of the stomach lining by enhancing the production of key components of the gastric mucosal barrier, such as mucus and bicarbonate. patsnap.com Furthermore, this compound has been shown to improve microcirculation in the gastric mucosa, which is essential for tissue repair and regeneration. patsnap.com

Interactive Data Table: Effect of this compound on Acetic Acid-Induced Gastric Ulcer Area in Rats

| Treatment Group | Outcome | Source |

| Control | No significant reduction in ulcer area. | researchgate.netnih.gov |

| This compound (1,000 mg/kg) | Significant decrease in gastric ulcer size (P<0.05). | researchgate.netnih.gov |

Studies on Gastrointestinal Motility and Gastric Emptying in Preclinical Contexts

Based on the conducted research, specific preclinical studies detailing the direct effects of this compound on gastrointestinal motility and gastric emptying rates in animal models were not identified. While the gastroprotective mechanisms are well-documented, its influence on these particular physiological processes remains an area requiring further investigation.

Pharmacodynamic Biomarkers in Preclinical Research

Measurement of Prostaglandin Levels in Gastric Tissue Homogenates

A key mechanism of this compound's protective action involves the modulation of prostaglandins (PGs) in the gastric tissue. nih.gov In preclinical rat models, non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin cause gastric mucosal lesions by inducing a sustained decrease of protective prostaglandins, specifically Prostaglandin E2 (PGE2) and 6-keto-prostaglandin F1α, in the gastric wall. nih.gov

Studies have shown that this compound betadex (BHB) dose-dependently reverses this effect. nih.gov When administered to rats treated with indomethacin, BHB led to the recovery of gastric PG levels. nih.gov Furthermore, when administered alone, BHB significantly increased the levels of gastric PGE2. nih.gov This sustained increase in local prostaglandin levels is believed to be a primary contributor to its protective effects against NSAID-induced gastric damage. nih.gov

Interactive Data Table: Effect of this compound (BHB) on Gastric Prostaglandin E2 (PGE2) Levels in Rats

| Treatment Group | Effect on Gastric PGE2 Levels (at 6 hours post-dosing) | Source |

| BHB (100 to 1000 mg/kg) alone | 61% to 113% Increase | nih.gov |

Assessment of Nitric Oxide Metabolites and NOS Activity in Animal Samples

The nitric oxide (NO) signaling pathway plays a role in the therapeutic effects of this compound. nih.gov Research investigating its impact on ulcer healing and microcirculation modulation focused on nitric oxide synthase (NOS), the enzyme responsible for NO production. nih.gov In a rat model of acetic acid-induced gastric ulcers, administration of this compound betadex (BHB) resulted in a significant increase in the expression of endothelial nitric oxide synthase (eNOS). researchgate.netnih.gov This upregulation of eNOS suggests that the activation of this pathway contributes to the compound's protective effects on the gastric mucosa. researchgate.netnih.gov

Analysis of Inflammatory Mediators and Cytokine Levels in Gastric Mucosa

This compound also exerts its effects by modulating inflammatory mediators and cytokines within the gastric mucosa. researchgate.net In preclinical models, its administration has been shown to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. researchgate.net

Furthermore, the compound has been observed to reduce the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). researchgate.netnih.gov Even when mucosal damage was exacerbated by the co-administration of a nitric oxide inhibitor (L-NAME), BHB was still effective in decreasing both COX-2 expression and TNF-α levels. researchgate.netnih.gov These findings indicate that the anti-ulcer effects of this compound are associated with the downregulation of key pro-inflammatory pathways in the stomach. researchgate.net

Interactive Data Table: Effect of this compound (BHB) on Inflammatory Mediators

| Biomarker | Effect of BHB Administration | Source |

| Cyclooxygenase-2 (COX-2) | Decreased Expression | researchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Decreased Levels | researchgate.netnih.gov |

Advanced Formulation Strategies and Their Research Implications for Benexate Hydrochloride

Development and Characterization of Cyclodextrin (B1172386) Inclusion Complexes

The complexation of benexate (B1220829) hydrochloride with cyclodextrins, particularly beta-cyclodextrin (B164692) (β-CD), has been a key strategy to overcome its inherent limitations, such as poor solubility. nih.govnih.gov

Application of Beta-Cyclodextrin and Its Derivatives in Enhancing Solubility

Benexate hydrochloride's low aqueous solubility presents a significant challenge for its oral absorption. nih.gov To address this, it has been complexed with β-cyclodextrin. ncats.ionih.gov This inclusion complex, known as this compound betadex, involves the encapsulation of the benexate molecule within the hydrophobic cavity of the β-cyclodextrin. ncats.ioontosight.ai This molecular arrangement enhances the solubility of benexate. nih.govontosight.ai Research has shown that the formation of an inclusion compound is crucial for benexate to exhibit strong antiulcer activity. nih.gov The benexate.CD (benexate and beta-cyclodextrin) formulation demonstrated a supersaturated dissolution profile, with a peak concentration eight times higher than a simple physical mixture of benexate and beta-cyclodextrin. nih.gov

The use of cyclodextrins to improve drug solubility is a well-established technique in the pharmaceutical industry. nih.govscispace.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with a variety of poorly soluble drug molecules. nih.gov This encapsulation effectively "hides" the hydrophobic drug from the aqueous environment, leading to increased solubility and stability. nih.gov

Mechanistic Understanding of Inclusion Complex Formation and Dissolution Enhancement

The formation of a cyclodextrin inclusion complex is a dynamic process driven by non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the host (cyclodextrin) and the guest (drug molecule). nih.govdergipark.org.tr The hydrophobic part of the drug molecule enters the lipophilic cavity of the cyclodextrin, resulting in a more stable, water-soluble complex. nih.gov This complexation prevents the crystallization or aggregation of the drug, further contributing to enhanced solubility. nih.gov

For benexate, the formation of the inclusion complex with β-cyclodextrin significantly alters its dissolution properties. While benexate itself is sparingly soluble, the inclusion complex exhibits a supersaturated dissolution behavior. nih.gov This phenomenon is critical for achieving therapeutic concentrations in the gastrointestinal tract. nih.gov

Investigation of Bioavailability in Preclinical Models via Formulation Optimization

Preclinical studies in rats have demonstrated the importance of the cyclodextrin inclusion complex for the bioavailability of benexate. nih.gov When administered orally as benexate.CD, a supersaturated dissolution was observed in the stomach, leading to higher concentrations of benexate in the gastric tissue compared to the administration of benexate alone or a physical mixture. nih.gov This enhanced local concentration is directly linked to the improved anti-ulcer activity of the formulation. nih.gov The study concluded that the formation of the inclusion compound is a prerequisite for benexate's potent therapeutic effect. nih.gov

Solid-State Characterization of Inclusion Compounds: X-ray Crystallography, Differential Scanning Calorimetry, Thermogravimetric Analysis

The formation and properties of this compound cyclodextrin complexes are confirmed through various solid-state characterization techniques. nih.gov

X-ray Crystallography (XRC) and Powder X-ray Diffraction (PXRD): These techniques are fundamental in confirming the formation of a new crystalline phase, distinct from the individual components. nih.govresearchgate.net Successful inclusion is often indicated by changes in the diffraction patterns, with the appearance of new peaks or the disappearance of peaks corresponding to the starting materials. For instance, XRD spectra of β-CD complexes often show characteristic peaks confirming successful inclusion.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. mdpi.comparticletechlabs.com In the context of inclusion complexes, the disappearance or shifting of the melting endotherm of the drug molecule is considered strong evidence of complex formation. researchgate.net This indicates that the drug is no longer present as a separate crystalline entity but is encapsulated within the cyclodextrin cavity. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. particletechlabs.commt.com It is used to assess the thermal stability of the complex and can provide information about the dehydration and decomposition processes. nih.govmdpi.com TGA thermograms of the complex will differ from those of the individual components, reflecting the altered thermal behavior upon inclusion. nih.gov

Exploration of Novel Salt Forms for Improved Biopharmaceutical Properties

In addition to cyclodextrin complexation, another promising avenue for enhancing the biopharmaceutical properties of benexate is the formation of novel salt forms. nih.gov

Rational Design of Salt Co-formers for Enhanced Dissolution

A crystal engineering approach has been employed to develop new salts of benexate with the goal of improving its solubility and dissolution rate. nih.govnih.gov This strategy involves selecting appropriate salt co-formers that can interact with the benexate molecule to create a new crystalline structure with more favorable physicochemical properties. nih.gov

One study successfully prepared novel salts of benexate using artificial sweeteners, specifically saccharin (B28170) and cyclamate, as co-formers. nih.govnih.gov The rationale was to not only enhance solubility but also to potentially mask the bitter taste of the drug. nih.govnih.gov

The resulting salts, benexate saccharinate (BEX–SAC) and benexate cyclamate (BEX–CYM), were synthesized via an anion exchange reaction. nih.gov The formation of these new solid phases was confirmed by the absence of the starting materials in the final product. nih.gov

Improved Solubility and Dissolution:

The novel salt forms exhibited significantly improved solubility and dissolution profiles compared to the marketed this compound monohydrate. mdpi.comnih.gov

| Compound | Solubility (µg/mL) | Fold Increase vs. BEX-HCl | Intrinsic Dissolution Rate Improvement vs. BEX-HCl |

| This compound (BEX-HCl) | 104.42 ± 27.60 | - | - |

| Benexate Saccharinate (BEX-SAC) | 512.16 ± 22.06 | ~5 times | ~5 times |

| Benexate Cyclamate (BEX-CYM) | 160.53 ± 14.52 | ~1.5 times | ~2 times |

Data sourced from a 2018 study on the solubility improvement of benexate through salt formation. mdpi.comnih.gov

The enhanced dissolution of these new salts is attributed to their unique crystal structure. nih.gov Single-crystal X-ray crystallography revealed that both BEX–SAC and BEX–CYM form local layered-like structures, with alternating arrangements of cationic benexate molecules and the co-former molecules. nih.gov This layered structure is thought to facilitate the collapse of the crystal lattice during dissolution, leading to a faster release of the drug. nih.gov

Furthermore, these novel salts were found to be non-hygroscopic, offering an advantage in terms of stability against moisture uptake compared to the hydrochloride salt. nih.gov These findings suggest that the development of novel salt forms is a viable and promising strategy for optimizing the physicochemical properties of benexate, which could lead to improved bioavailability. mdpi.comnih.gov

Comparative In Vitro Dissolution Studies of Various this compound Salts

To overcome the poor solubility of benexate, researchers have explored the formation of novel salts. nih.gov A notable study investigated the creation of new salts using artificial sweeteners, specifically saccharin and cyclamate, as co-formers through an anion exchange reaction. nih.gov This approach aimed not only to improve solubility but also to address the drug's bitter taste. nih.gov

The resulting novel salts, benexate saccharinate monohydrate and benexate cyclamate, demonstrated significantly improved dissolution profiles compared to the conventional this compound monohydrate. nih.gov

Detailed Research Findings:

Solubility Enhancement: The solubility of this compound was reported to be 104.42 ± 27.60 µg/mL. In comparison, benexate saccharinate monohydrate and benexate cyclamate exhibited solubilities of 512.16 ± 22.06 µg/mL and 160.53 ± 14.52 µg/mL, respectively. nih.gov This represents an approximate 5-fold and 1.5-fold increase in solubility. nih.gov

Intrinsic Dissolution Rate: The intrinsic dissolution rates of the new salts also showed a marked improvement. Benexate saccharinate monohydrate and benexate cyclamate demonstrated dissolution rates that were about 5 and 2 times faster, respectively, than that of this compound. nih.gov

These improvements in solubility and dissolution are thought to be attributable to the formation of a local layered-like crystal structure that facilitates interaction with water. nih.gov

Interactive Data Table: Comparative Dissolution of Benexate Salts

| Salt Form | Solubility (µg/mL) | Approximate Fold Increase in Solubility (vs. HCl salt) | Approximate Fold Increase in Dissolution Rate (vs. HCl salt) |

| This compound Monohydrate | 104.42 ± 27.60 | - | - |

| Benexate Saccharinate Monohydrate | 512.16 ± 22.06 | 5 | 5 |

| Benexate Cyclamate | 160.53 ± 14.52 | 1.5 | 2 |

Data sourced from a 2018 study on the solubility improvement of benexate through salt formation. nih.gov

Crystal Engineering Approaches for Optimizing Physicochemical Attributes

Crystal engineering offers a powerful tool for modifying the solid-state properties of active pharmaceutical ingredients. acs.org In the context of benexate, this approach has been pivotal in developing new crystalline forms with enhanced physicochemical attributes. nih.gov

The formation of benexate saccharinate monohydrate and benexate cyclamate serves as a prime example of crystal engineering. nih.gov By successfully creating these novel salts, researchers were able to alter the crystal lattice, leading to improved solubility and dissolution characteristics. nih.gov The crystal structures of these new salts were determined using single-crystal X-ray crystallography, which confirmed the formation of new phases and provided insights into the structural basis for their enhanced performance. nih.gov

Furthermore, these engineered salts exhibited better resistance to moisture, being categorized as non-hygroscopic. nih.gov This is a significant advantage in terms of formulation stability and manufacturing. The study highlights the potential of crystal engineering to simultaneously address multiple challenges, such as poor solubility and hygroscopicity, in drug development. nih.govacs.org

Other Advanced Drug Delivery System Research for this compound (e.g., Nanoparticles, Microencapsulation)

Beyond salt formation, other advanced drug delivery systems have been explored to improve the therapeutic profile of benexate.

Inclusion Complexation: The marketed form of this compound is often an inclusion complex with β-cyclodextrin. nih.gov This strategy is employed to enhance solubility and mask the bitter taste of the drug. nih.govresearchgate.netrsc.org Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like benexate, within their hydrophobic cavity, thereby increasing their aqueous solubility. nih.gov

Nanoparticles: While specific research on benexate-loaded nanoparticles is not extensively detailed in the provided search results, the use of nanoparticles is a widely recognized strategy for improving the delivery of poorly soluble drugs. researchgate.netmdpi.comdovepress.com Nanoparticulate systems, such as polymeric nanoparticles or solid lipid nanoparticles, can enhance drug solubility, improve bioavailability, and potentially offer targeted delivery. researchgate.netmdpi.comdovepress.com The general applicability of nanotechnology in drug delivery suggests its potential for future benexate formulations. giiresearch.com

Microencapsulation: Microencapsulation is another technique mentioned in the broader context of drug formulation to protect active ingredients and control their release. rsc.orgmdpi.com This involves enclosing drug particles within a polymer shell. For instance, ethyl cellulose (B213188) is a polymer widely used in microencapsulation for taste masking and creating modified-release formulations. rsc.org While direct studies on the microencapsulation of this compound were not found in the search results, it represents a viable formulation strategy that could be explored.

Structure Activity Relationship Sar Studies and Molecular Design Considerations

Identification and Elucidation of Pharmacophoric Elements Critical for Biological Activity

The pharmacological activity of Benexate (B1220829) is intrinsically linked to specific structural motifs, or pharmacophoric elements, within the molecule. The systematic name for Benexate is benzyl (B1604629) 2-[(1r,4r)-4-(carbamimidamidomethyl)cyclohexanecarbonyl]oxy]benzoate. Elucidation of these elements is critical for understanding its mechanism of action.

Key pharmacophoric features include:

The Guanidinomethyl Group: The positively charged guanidinium (B1211019) group (-C(NH₂)=NH₂⁺) is a critical feature. This group is a strong hydrogen bond donor and can participate in crucial electrostatic interactions with biological targets.

The Cyclohexane (B81311) Ring: The compound features a trans configuration of the substituents on the cyclohexane ring. This specific stereochemistry provides a rigid scaffold that correctly orients the guanidinomethyl and carbonyloxy groups in space, which is considered essential for establishing the hydrogen-bonding networks required for biological activity. Computational models have suggested that a cis isomer would lead to significant steric clashes, destabilizing the structure.

The Benzyl Salicylate (B1505791) Moiety: This large, aromatic portion of the molecule contributes significantly to the lipophilicity and van der Waals interactions, which are important for membrane passage and binding to target proteins. The ester linkage to the cyclohexane ring is a key structural feature.

Ester Linkages: The molecule contains two ester functional groups. These linkages are susceptible to hydrolysis, which is a key aspect of its nature as a prodrug that releases its active form in the body. patsnap.com

The combination of the rigid cyclohexane spacer, the highly basic guanidinium group, and the lipophilic benzyl salicylate portion constitutes the essential pharmacophore of Benexate.

Design and Synthesis of Benexate Hydrochloride Analogues for SAR Exploration

To improve the physicochemical properties of Benexate, such as its poor solubility and bitter taste, researchers have designed and synthesized new analogues, primarily in the form of different salt formulations. researchgate.netnih.gov This approach, known as crystal engineering, allows for the modification of properties like solubility and stability without altering the core pharmacophore of the drug. nih.govresearchgate.net

A notable example is the synthesis of novel benexate salts using artificial sweeteners, saccharin (B28170) and cyclamate, as co-formers. researchgate.netnih.gov The synthesis was achieved through an anion exchange reaction. In a typical procedure, this compound (BEX-HCl) is dissolved in an ethanol-water mixture. An equimolar amount of the sodium salt of the new co-former (e.g., sodium saccharinate dihydrate or sodium cyclamate) is added to the solution, which is then heated and stirred to ensure a complete reaction. nih.gov Upon cooling, the new salt crystallizes out of the solution. nih.gov

These new salt forms exhibit significantly improved properties compared to the parent hydrochloride salt. nih.gov

| Compound | Solubility Improvement (vs. BEX-HCl) | Dissolution Rate Improvement (vs. BEX-HCl) | Hygroscopicity | Reference |

|---|---|---|---|---|

| Benexate Saccharinate Monohydrate (BEX–SAC) | 1.7-fold increase | Data not specified, but faster profile | Non-hygroscopic | nih.gov |

| Benexate Cyclamate (BEX–CYM) | Data not specified, but higher solubility | 2.3-fold faster | Non-hygroscopic (≤1.2% at 75% RH) | nih.gov |

The enhanced solubility and dissolution of these new salts are attributed to their layered hydrogen-bonded crystal structures, which facilitate more favorable interactions with water. nih.gov These studies demonstrate a successful design strategy where analogues (new salts) were synthesized to overcome the limitations of the original compound while preserving its therapeutic activity.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used in drug discovery to predict molecular interactions, understand electronic properties, and anticipate biological effects before undertaking costly and time-consuming experimental work. tu.ac.th These in silico techniques have been applied to study Benexate and related compounds. lookchem.comchemicalbook.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net For Benexate, docking simulations can be used to model its interaction with putative biological targets. Given its role in promoting prostaglandin (B15479496) synthesis and its anti-inflammatory properties, logical targets for such simulations include cyclooxygenase (COX) enzymes. patsnap.comresearchgate.netpatsnap.com Other potential targets could include H+/K+-ATPase, based on the mechanisms of other anti-ulcer agents. mdpi.com

These simulations would predict the binding energy and identify key intermolecular interactions, such as hydrogen bonds between the guanidinium group of Benexate and amino acid residues in the target's active site, as well as van der Waals and π-π interactions involving the benzyl salicylate moiety. researchgate.netmdpi.com Such studies are invaluable for rationalizing the observed biological activity and guiding the design of new, more potent analogues. nih.gov

Quantum chemical calculations provide detailed insight into the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be used to perform geometric optimization of the molecular structure and calculate fundamental electronic properties. researchgate.net For Benexate, these calculations can map the electron density distribution, determine the electrostatic potential surface, and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

This information is critical for understanding how Benexate will interact with its biological targets on an electronic level. For instance, the electrostatic potential can identify regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions, corroborating the importance of the guanidinium group. Such calculations have been used for the geometric optimization of related compounds prior to docking studies. researchgate.net

In silico tools can predict the broader biological impact of a compound by analyzing its interaction with a wide range of proteins and pathways. plos.org Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to map the known targets of Benexate to specific signaling pathways, such as the prostaglandin synthesis pathway, to understand its mechanism of action in a broader biological context. ncats.ionih.gov

Furthermore, computational models can screen the structure of Benexate against large databases of protein structures to predict potential off-target binding. plos.orgalithea-bio.com This process is crucial for anticipating potential side effects. By comparing the binding site of the intended target with similar binding sites on other proteins, these models can identify unintended interactions that might lead to adverse effects. plos.org This predictive capability is a powerful tool in modern drug development for creating safer and more effective therapeutic agents. alithea-bio.com

Future Directions and Emerging Research Avenues for Benexate Hydrochloride

Investigation of Benexate (B1220829) Hydrochloride in Other Preclinical Disease Models (e.g., Inflammatory Bowel Disease, Non-Gastric Inflammatory Conditions)

While the efficacy of benexate hydrochloride in gastric protection is well-documented, its inherent anti-inflammatory properties warrant investigation in other disease contexts, particularly those with an inflammatory etiology. patsnap.com

Future preclinical research could pivot towards complex inflammatory conditions such as Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. nih.gov The pathogenesis of IBD involves dysregulated immune responses and elevated levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), a mediator that benexate has been shown to influence in gastric ulcer models. nih.govnih.gov Established preclinical IBD models, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced or trinitrobenzenesulfonic acid (TNBS)-induced colitis in rodents, provide a robust framework for evaluating the therapeutic potential of this compound in this context. pharmacologydiscoveryservices.comwuxibiology.com Such studies would be crucial in determining if its mucosal protective and anti-inflammatory effects translate to the intestinal inflammation characteristic of IBD.

Furthermore, research has already begun to explore its role in non-gastric inflammatory conditions. A key preclinical study utilized the carrageenan-induced pleurisy model in rats, a standard method for assessing acute inflammation. In this model, this compound betadex (BHB) demonstrated a significant anti-inflammatory effect by decreasing the levels of prostaglandin (B15479496) E2 (PGE2) in the inflammatory exudate. researchgate.net This finding is significant as it provides direct evidence of its systemic anti-inflammatory activity, independent of the gastric environment.

These initial findings encourage further exploration in other models of inflammatory diseases, such as adjuvant-induced arthritis, to build a comprehensive profile of this compound's therapeutic potential. karger.com

| Preclinical Model | Key Findings / Research Rationale | Reference |

|---|---|---|

| Carrageenan-Induced Pleurisy (Rat) | Demonstrated anti-inflammatory effect by reducing prostaglandin E2 (PGE2) levels in inflammatory exudate. | researchgate.net |

| Inflammatory Bowel Disease (IBD) Models (e.g., DSS/TNBS-induced colitis) | Proposed for future studies based on benexate's known ability to decrease pro-inflammatory cytokines (e.g., TNF-α) and its mucosal protective effects. | nih.govnih.govpharmacologydiscoveryservices.com |

| Adjuvant-Induced Arthritis | Suggested as a potential future research area to explore systemic anti-inflammatory efficacy. | karger.com |

Integration of Systems Biology and Omics Technologies to Decipher Complex Biological Responses

To fully understand the molecular mechanisms underpinning the effects of this compound, future research must integrate advanced analytical approaches like systems biology and "omics" technologies. A systems biology approach moves beyond a single target or pathway, aiming to holistically understand the complex interactions within a biological system. Paired with high-throughput omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—this approach can provide an unprecedented level of detail regarding a drug's impact.

For this compound, these technologies could be applied in the following ways:

Transcriptomics: Using microarray or RNA-sequencing (RNA-Seq) on cells or tissues treated with this compound could reveal the full spectrum of genes whose expression is altered. This could uncover novel pathways affected by the compound beyond those already known, such as prostaglandin synthesis and cytokine signaling. wikipedia.org

Proteomics: Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins simultaneously. This would allow researchers to precisely measure the impact of this compound on the expression of key inflammatory proteins, including various cytokines, cyclooxygenases (COX), and nitric oxide synthases (NOS), providing a broader picture of its anti-inflammatory and cytoprotective effects. nih.gov

Metabolomics: This technology focuses on the global profiling of small-molecule metabolites. It could be used to precisely map the changes in lipid mediators, such as the full range of prostaglandins (B1171923) and other eicosanoids, in response to this compound treatment in both gastric and inflammatory tissues. researchgate.net This would offer a detailed view of how it modulates these crucial signaling molecules.

By integrating data from these omics platforms, researchers can construct comprehensive network models of this compound's mechanism of action, potentially identifying new biomarkers for its efficacy and uncovering additional therapeutic applications.

Development of Novel Analytical and Experimental Methodologies for this compound Research

A significant challenge in the clinical application of benexate has been its poor solubility. wikipedia.org This has spurred the development of novel formulations and the analytical methodologies required to characterize them. This area of research remains a key future direction.

A major advancement was the creation of this compound betadex (BHB), an inclusion complex with beta-cyclodextrin (B164692) (β-CD). mdpi.com Experimental studies demonstrated that this complexation significantly improves the drug's dissolution properties. In a model of gastric juice, the BHB formulation showed a supersaturated dissolution curve, achieving a peak concentration eight times higher than a simple physical mixture of benexate and β-CD. This enhanced solubility translated to higher benexate levels in the gastric tissue of rats, leading to stronger anti-ulcer activity. mdpi.com

More recently, a crystal engineering approach has been used to create novel salts of benexate with artificial sweeteners like saccharin (B28170) and cyclamate. This strategy aimed to improve solubility and mask the drug's bitter taste. The resulting salts, benexate saccharinate monohydrate and benexate cyclamate, were characterized using advanced analytical techniques:

Single-Crystal X-ray Crystallography: To determine the precise three-dimensional atomic structure of the new salt crystals.

Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TG): To analyze the solid-state properties, including crystallinity, thermal stability, and moisture uptake.

These novel salts exhibited higher solubility and faster dissolution profiles compared to the original hydrochloride form, highlighting the success of this methodological approach. Future research will likely focus on developing other novel drug delivery systems, such as nanoformulations, to further enhance the bioavailability and therapeutic efficacy of benexate. plos.org

Exploration of Combination Therapies with this compound in Preclinical Studies

Investigating this compound in combination with other therapeutic agents is a promising avenue for future research, with the potential to enhance efficacy and mitigate side effects of co-administered drugs. Preclinical studies have already provided a strong foundation for this approach.

One notable study explored the combination of this compound betadex (BHB) with the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). A well-known side effect of NSAIDs is the induction of gastric lesions. This study found that while indomethacin effectively reduced inflammation in a rat pleurisy model, it also caused gastric damage by suppressing protective prostaglandins in the stomach. When BHB was co-administered, it selectively restored the levels of gastric prostaglandins, thereby protecting against the NSAID-induced ulcers, without interfering with the anti-inflammatory effect of indomethacin at the site of inflammation. researchgate.net

Another preclinical study investigated BHB in combination with L-NG-nitroarginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS). This study was designed to probe the mechanism of benexate's protective effects. The results showed that benexate's ability to heal gastric ulcers was associated with an increase in endothelial NOS (eNOS) expression and a decrease in levels of pro-inflammatory mediators like TNF-α and COX expression. nih.govresearchgate.netpatsnap.com

These findings suggest that this compound could be a valuable adjunct in various therapeutic regimens. Future preclinical studies could explore combinations with other drug classes, such as chemotherapeutic agents known to cause gastrointestinal toxicity or other biologics used in the treatment of inflammatory diseases.

| Combination Agent | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Indomethacin (NSAID) | Carrageenan-Induced Pleurisy and Gastric Lesion Model (Rat) | BHB protected against indomethacin-induced gastric ulcers by restoring gastric prostaglandin levels without compromising the systemic anti-inflammatory effect of the NSAID. | researchgate.net |

| L-NG-nitroarginine methyl ester (L-NAME) | Acetic Acid-Induced Gastric Ulcer (Rat) | BHB's protective effects were linked to the activation of eNOS and a decrease in pro-inflammatory cytokines (TNF-α) and COX expression, even when NOS was inhibited. | nih.govresearchgate.netpatsnap.com |

常见问题

Q. What are the key considerations for ensuring reproducibility in this compound synthesis?

- Document reaction parameters (e.g., pH, agitation speed) and validate intermediates via spectral data. Cross-reference synthetic protocols from Saton et al. (1985) and Shinoda et al. (1983) to address variability in yield .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus, avoiding non-English or non-validated sources (per EPA guidelines) .

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., dose-response consistency, biological plausibility) to assess conflicting results .

- Experimental Design : Use power analysis to determine sample sizes and include positive/negative controls (e.g., omeprazole for anti-ulcer studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。